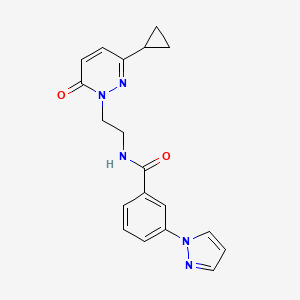

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic small molecule featuring a pyridazine core substituted with a cyclopropyl group at the 3-position and an ethyl linker connected to a benzamide moiety. The benzamide ring is further functionalized with a pyrazole group at the 3-position. The cyclopropyl group may enhance metabolic stability compared to bulkier aromatic substituents, while the pyrazole could facilitate hydrogen bonding in biological systems .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-18-8-7-17(14-5-6-14)22-24(18)12-10-20-19(26)15-3-1-4-16(13-15)23-11-2-9-21-23/h1-4,7-9,11,13-14H,5-6,10,12H2,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONQDSCPDTUTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopropyl group, a pyridazine core, and a pyrazole moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. The unique arrangement of these functional groups contributes to its pharmacological properties.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory and microbial pathways. The exact molecular targets are still under investigation; however, its structural features imply potential interactions with proteins and nucleic acids relevant to various disease processes.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : Research indicates that this compound may induce G1 cell cycle arrest and apoptosis in cancer cells, demonstrating promising antitumor effects in vivo .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, suggesting its utility in treating conditions characterized by inflammation.

- Microbial Inhibition : Initial findings indicate that it may possess antimicrobial properties, although further studies are needed to establish specific efficacy against various pathogens.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in Table 1.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Contains methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |

| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |

| 5-nitro-1h-pyridazin-6-one | Nitro substituent on pyridazine ring | Antimicrobial | Incorporates nitro group enhancing reactivity |

This table highlights how this compound stands out due to its specific substitutions and potential therapeutic applications.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antitumor Efficacy Study : A study demonstrated that treatment with this compound led to significant tumor reduction in xenograft models of cancer. The mechanism was linked to the induction of apoptosis through caspase activation.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and inferred properties between the target compound and its analogs:

Key Observations

Pyridazine Core Modifications

- Cyclopropyl vs. Aromatic Substituents : The target compound’s 3-cyclopropyl group (vs. 4-methoxyphenyl in or pyridinyl in ) likely reduces steric bulk and oxidative metabolism, enhancing pharmacokinetic stability. Cyclopropane’s ring strain may also influence conformational flexibility .

- Linker Length : The ethyl linker in the target compound (vs. propyl in ) may optimize binding pocket occupancy, balancing rigidity and spatial reach.

Benzamide Functionalization

- Pyrazole vs.

- Substituent Position : The 3-position of the benzamide (target) aligns with bioactive conformations observed in analogs like 3-chloro-4-hydroxy-N-phenethylbenzamide, where substituents at meta positions enhance target engagement .

Crystallographic and Computational Insights

- Structural Studies : The SHELX system is widely used for crystallographic refinement, implying that structural data for the target compound (if available) would benefit from similar methodologies to resolve pyridazine-pyrazole conformations.

- Pyridazine-Pyrazole Interactions : The N-phenyl-6-pyrazolylpyridazin-3-amine adopts planar geometry, suggesting that the target compound’s pyridazine and pyrazole moieties may also favor coplanarity for optimal π-stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.